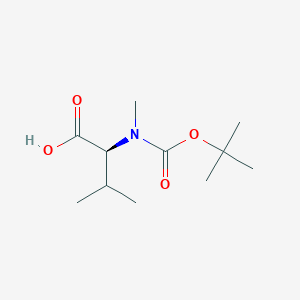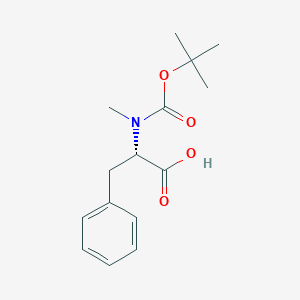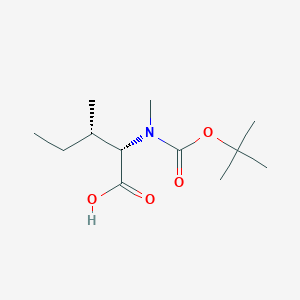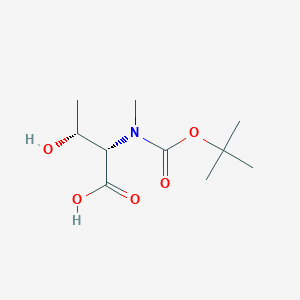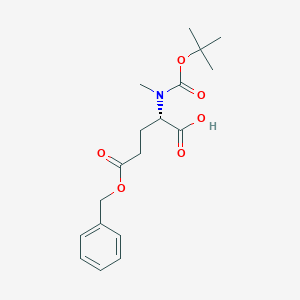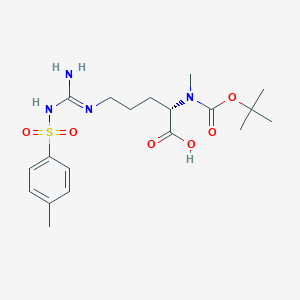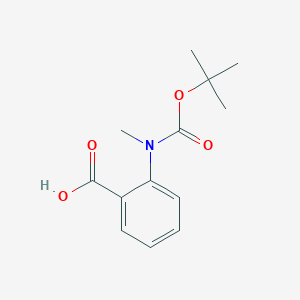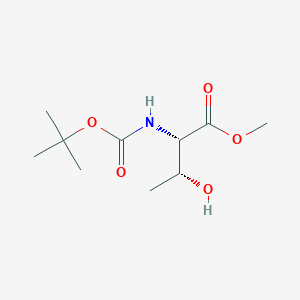
BOC-THR-OME
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
固相ペプチド合成 (SPPS)
BOC-THR-OMEは、固相ペプチド合成 (SPPS)で使用されています . SPPSは、ペプチドや小型タンパク質の合成に使用される手法です。 通常、これらの修飾されたアミノ酸の合成には、Boc保護(主鎖)アミノ酸が使用されます .
エステル加水分解
This compoundは、エステル加水分解で使用されています . C末端カルボン酸は、通常、メチルエステルとして保護する必要があります。 ただし、メチルエステルの標準的な切断には、Fmocまたは酸不安定保護基と相容性がない、非常に塩基性または酸性の条件が必要です .
グリーンケミストリー
This compoundは、グリーンケミストリーで使用されています . エステル加水分解にヨウ化カルシウムを添加剤として使用すると、FmocとBoc保護基の両方を同時に含む化合物のけん化が可能になります .
医薬品化学
This compoundは、医薬品化学で使用されています . これは、構造活性相関 (SAR) 研究において有用なツールです .
アミノ酸誘導体化
This compoundは、アミノ酸誘導体化で使用されています . Fmoc戦略を用いたSPPSの普及に伴い、アミノ酸誘導体化はSAR研究において有用なツールとなっています
作用機序
Target of Action
BOC-THR-OME, also known as Boc-L-Threonine methyl ester or (2S,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate, is a complex compound that has been used in the synthesis of peptides . The primary targets of this compound are the enzymes involved in peptide synthesis, such as trypsin .
Mode of Action
This compound interacts with its targets by serving as a substrate for the model reactions of chemo-enzymatic semisynthesis of human insulin . It is designed to mimic the aminolysis reaction between the acyl-enzyme intermediate and H-Thr-OMe . The reaction proceeds via transesterification (O-O-Acyl transfer) reaction, forming a precursor of the human insulin methyl ester, and intramolecular rearrangement by aminolysis (O-N-Acyl migration) with the human insulin methyl ester creation .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the synthesis of peptides, particularly insulin . The compound plays a crucial role in the chemo-enzymatic semisynthesis of human insulin, contributing to the acyl transfer and acyl migration processes .
Result of Action
The result of this compound’s action is the successful synthesis of peptides, such as human insulin . By serving as a substrate in the chemo-enzymatic semisynthesis process, this compound contributes to the formation of the human insulin methyl ester .
Action Environment
The action of this compound is influenced by various environmental factors, including the conditions of the synthesis process. Factors such as temperature, pH, and the presence of other compounds can affect the efficacy and stability of this compound in peptide synthesis .
特性
IUPAC Name |
methyl (2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-6(12)7(8(13)15-5)11-9(14)16-10(2,3)4/h6-7,12H,1-5H3,(H,11,14)/t6-,7+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMWAPNVRMDIPS-RQJHMYQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)OC(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC)NC(=O)OC(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463764 |
Source


|
| Record name | Methyl N-(tert-butoxycarbonyl)-L-threoninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79479-07-5 |
Source


|
| Record name | Methyl N-(tert-butoxycarbonyl)-L-threoninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary use of BOC-THR-OME in scientific research?
A1: this compound serves as a crucial building block in peptide synthesis. [, , ] The BOC group protects the amine, while the methyl ester protects the carboxylic acid, allowing for controlled reactions at the threonine side chain hydroxyl group.
Q2: How does the BOC protecting group in this compound influence its reactivity in peptide synthesis?
A2: The BOC group can be selectively removed under acidic conditions without affecting the peptide bond or the methyl ester. [] This allows for further elongation of the peptide chain from the N-terminus of the threonine residue.
Q3: Can the threonine hydroxyl group in this compound be modified, and what are the implications for peptide synthesis?
A3: Yes, the hydroxyl group in this compound can be modified. For instance, it can be tosylated to facilitate the formation of oxazolidinones, which are useful intermediates in the synthesis of allo-threonine. [] Additionally, it can undergo enzymatic galactosylation with β-galactosidase, enabling the synthesis of glycosylated peptides. []
Q4: Are there any challenges associated with the synthesis or use of this compound?
A4: One challenge encountered during the synthesis of this compound derivatives is the competing elimination reaction during the tosylation of the hydroxyl group. [] This side reaction can lower the yield of the desired product and necessitate optimization of reaction conditions.
Q5: What spectroscopic techniques are helpful for characterizing this compound and related compounds?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for characterizing this compound and its derivatives. For instance, the coupling constants in the 1H NMR spectrum can distinguish between cis and trans isomers of oxazolidinones derived from this compound. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



